molecular formula C11H20N2O3 B13522328 tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate

tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate

Cat. No.: B13522328
M. Wt: 228.29 g/mol
InChI Key: WRIKBUHIOJOHBW-UHFFFAOYSA-N
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Description

Tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and an oxazoline ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxazoline derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The oxazoline ring may also interact with other molecular targets, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butylN-[(3,5-dimethyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazoline ring and the carbamate group allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in scientific research .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-[(3,5-dimethyl-4H-1,2-oxazol-5-yl)methyl]carbamate

InChI

InChI=1S/C11H20N2O3/c1-8-6-11(5,16-13-8)7-12-9(14)15-10(2,3)4/h6-7H2,1-5H3,(H,12,14)

InChI Key

WRIKBUHIOJOHBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(C1)(C)CNC(=O)OC(C)(C)C

Origin of Product

United States

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